molecular formula C8H8N2O2S2 B11024906 Methanesulfonamide, N-2-benzothiazolyl- CAS No. 35607-92-2

Methanesulfonamide, N-2-benzothiazolyl-

Cat. No.: B11024906
CAS No.: 35607-92-2
M. Wt: 228.3 g/mol
InChI Key: IFAFHONNYUQKIJ-UHFFFAOYSA-N
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Biological Activity

Methanesulfonamide, N-2-benzothiazolyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and specific case studies that highlight the compound's efficacy in various biological contexts.

Synthesis of Methanesulfonamide, N-2-benzothiazolyl-

The synthesis of methanesulfonamide derivatives often involves the reaction of benzothiazole with methanesulfonyl chloride in the presence of a base. This method allows for the introduction of the benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically yields a high purity product, confirmed by spectroscopic methods such as NMR and IR.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including methanesulfonamide, N-2-benzothiazolyl-, exhibit significant antimicrobial activity. A study reported that benzothiazole compounds inhibit key enzymes such as dihydroorotase and DNA gyrase, which are critical for bacterial growth and replication . The Minimum Inhibitory Concentration (MIC) values for various derivatives have shown promising results against a range of pathogens, including Salmonella typhimurium and Klebsiella pneumonia.

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

CompoundTarget BacteriaMIC (μg/ml)
Methanesulfonamide, N-2-benzothiazolyl-Salmonella typhimurium25–50
Benzothiazole derivative 4bKlebsiella pneumonia25–50
EthoxzolamideE. coli30

Anti-inflammatory Properties

Benzothiazole derivatives have also been studied for their anti-inflammatory effects. Methanesulfonamide, N-2-benzothiazolyl- has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential use in treating inflammatory conditions .

Case Study: Inhibition of Cytokine Production

In a controlled study, cells treated with methanesulfonamide showed a significant reduction in IL-6 levels compared to untreated controls. This indicates its potential as an anti-inflammatory agent.

Antitumor Activity

Several studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to methanesulfonamide have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431 and A549 . The mechanism appears to involve cell cycle arrest and modulation of apoptosis-related proteins.

Table 2: Antitumor Efficacy of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Methanesulfonamide, N-2-benzothiazolyl-A4314
Compound B7A5492
Lead compound 4iH12993

Properties

CAS No.

35607-92-2

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C8H8N2O2S2/c1-14(11,12)10-8-9-6-4-2-3-5-7(6)13-8/h2-5H,1H3,(H,9,10)

InChI Key

IFAFHONNYUQKIJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

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